

A Comparative Guide to Patented Oxaspiro[2.5]octane Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 4-Oxa-7-azaspiro[2.5]octane

Cat. No.: B1603978

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The oxaspiro[2.5]octane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and synthetic accessibility. This guide provides a comprehensive review of patents citing oxaspiro[2.5]octane derivatives, offering an objective comparison of their diverse applications and highlighting the innovative potential of this versatile chemical framework for researchers, scientists, and drug development professionals.

The Structural Advantage of the Oxaspiro[2.5]octane Moiety

The inherent rigidity of the spirocyclic system, combined with the reactivity of the oxirane ring, makes the oxaspiro[2.5]octane core a compelling starting point for the design of novel therapeutics. This fixed spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity.

Comparative Analysis of Patented Applications

The patent literature reveals a broad spectrum of therapeutic targets for oxaspiro[2.5]octane derivatives, ranging from metabolic disorders to oncology. This section will explore some of the most prominent examples.

Metabolic Disease and Obesity

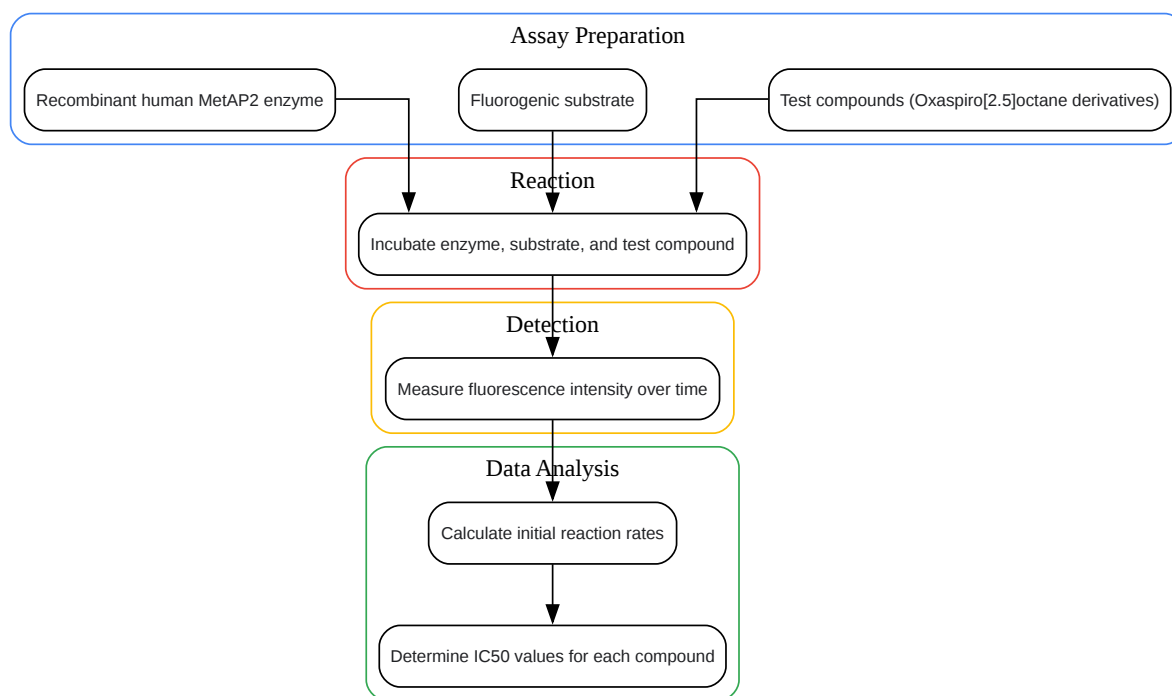
A significant area of focus for oxaspiro[2.5]octane derivatives is the treatment of metabolic disorders, including overweight and obesity.[\[1\]](#)[\[2\]](#) These compounds have been investigated as inhibitors of methionine aminopeptidase 2 (MetAP2), an enzyme linked to cell proliferation and angiogenesis.[\[3\]](#) Inhibition of MetAP2 has been explored as a therapeutic strategy for both cancer and obesity.[\[3\]](#)

Key Patented Compounds and Their Proposed Uses:

Compound Class	Therapeutic Target	Proposed Indication	Patent Source
Substituted Oxaspiro[2.5]octanes	MetAP2 Inhibitors	Overweight and Obesity	[3]
Oxaspiro[2.5]octane Analogs	Not Specified	Overweight and Obesity	[1] [2]

Experimental Workflow: MetAP2 Inhibition Assay

A common method to assess the inhibitory potential of these compounds is a biochemical assay measuring the enzymatic activity of MetAP2.



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Figure 1: General workflow for a MetAP2 enzymatic assay.

Rationale for Experimental Design: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme. The use of a fluorogenic substrate allows for a continuous and high-throughput assessment of enzyme activity, enabling the rapid screening of numerous derivatives.

Cancer and Angiogenesis Inhibition

The anti-angiogenic properties of certain oxaspiro[2.5]octane derivatives have been patented for use in cancer therapy.[4] Angiogenesis, the formation of new blood vessels, is a critical

process for tumor growth and metastasis. By suppressing vascular permeability, these compounds aim to inhibit tumor progression.[4]

One notable example is a derivative of fumagillol, a known angiogenesis inhibitor, which incorporates the oxaspiro[2.5]octane moiety.[4]

Patented Compound Example:

- 6-methylcarbamoyloxy-5-methoxy-4-{2-methyl-3-methyl-2-butenyl}oxiranyl-1-oxaspiro{2.5}octane[4]

This compound and its analogs are claimed as vascular-permeability suppressants.[4]

Modulators of Nuclear Receptors

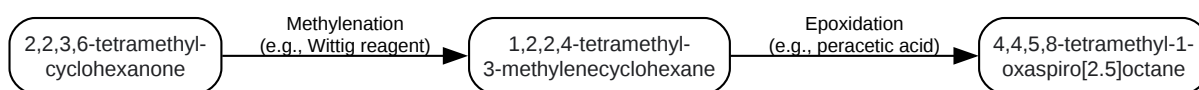
The patent literature also describes the potential for oxaspiro-like structures to modulate the activity of nuclear receptors.[5][6] These receptors are a family of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes, making them attractive drug targets. While the specific patents may not always detail oxaspiro[2.5]octane derivatives, the broader class of spirocyclic compounds is being explored for this purpose.

Intermediates in the Synthesis of Complex Molecules

The oxaspiro[2.5]octane framework also serves as a valuable intermediate in the synthesis of other complex molecules. For instance, **4-oxa-7-azaspiro[2.5]octane** is an intermediate in the preparation of compounds with inhibitory activity against isocitrate dehydrogenase (IDH) and retinoic acid receptor-related orphan receptor γ (ROR γ).[7]

Synthetic Approaches

The synthesis of the oxaspiro[2.5]octane core is often achieved through the epoxidation of an exocyclic methylene cyclohexane precursor. A patented process describes the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from 2,2,3,6-tetramethyl-1-cyclohexanone via a methylenation reaction followed by epoxidation.[8] The Corey-Chaykovsky reaction, which utilizes dimethylsulfonium methylide, is a key method for this transformation.[8][9]



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